Atorvastatin Acetonide

概要

説明

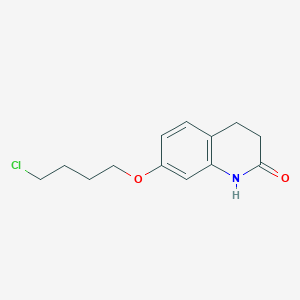

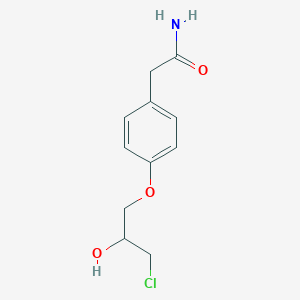

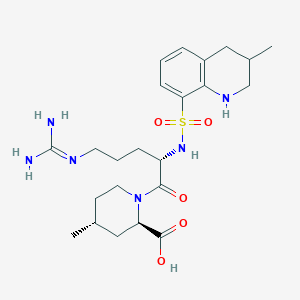

Atorvastatin Acetonide is a derivative of atorvastatin, a widely used lipid-lowering agent belonging to the statin class of medications. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is synthesized to enhance the pharmacokinetic properties of atorvastatin, making it more effective in reducing cholesterol levels and preventing cardiovascular diseases.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Acetonide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction mixture is stirred at 40°C overnight, followed by hydrolytic deprotection and lactonization to yield this compound .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure compound at the ester hydrolysis and counter-ion exchange step . These improvements facilitate the production of this compound on a multi-kilogram scale with high purity.

化学反応の分析

Types of Reactions: Atorvastatin Acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups in this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce certain functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities.

科学的研究の応用

Atorvastatin Acetonide has significant applications in various fields of scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of statin derivatives.

Biology: Researchers use this compound to investigate its effects on cellular cholesterol metabolism and its potential role in preventing atherosclerosis.

Medicine: The compound is studied for its efficacy in reducing cholesterol levels and preventing cardiovascular diseases. It is also explored for its potential benefits in treating other conditions such as Alzheimer’s disease and certain cancers.

Industry: this compound is used in the pharmaceutical industry for the development of new lipid-lowering agents and formulations.

作用機序

Atorvastatin Acetonide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the blood . This reduction in cholesterol levels helps prevent the development of cardiovascular diseases.

類似化合物との比較

Atorvastatin: The parent compound of Atorvastatin Acetonide, widely used for lowering cholesterol levels.

Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: A statin known for its high potency and long half-life.

Lovastatin: A naturally occurring statin with a similar mechanism of action.

Uniqueness of this compound: this compound is unique due to its enhanced pharmacokinetic properties, which improve its efficacy in reducing cholesterol levels. The acetonide group in its structure provides better stability and bioavailability compared to other statins .

特性

IUPAC Name |

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMKJVDVNPLQFO-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450295 | |

| Record name | Atorvastatin Acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581772-29-4 | |

| Record name | (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581772-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atorvastatin acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin Acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using UHPLC over HPLC for analyzing Atorvastatin Acetonide tert-Butyl Ester?

A: [] Utilizing a UHPLC method with a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column and a mobile phase of buffer and acetonitrile at a flow rate of 0.7 ml/min significantly reduces analysis time to 12 minutes compared to 60 minutes with traditional HPLC methods. This time saving is achieved without compromising chromatographic separation quality, making UHPLC a superior choice for reaction monitoring and final product analysis within a Good Manufacturing Practices (GMP) framework.

Q2: How does the validated UHPLC method contribute to quality control in this compound tert-Butyl Ester production?

A: The developed UHPLC method demonstrates specificity, precision, accuracy, linearity, and robustness in determining the assay and chromatographic purity of this compound tert-Butyl Ester. [] This validation ensures the method's reliability for quantifying the target compound and identifying impurities, contributing significantly to the quality control of this compound tert-Butyl Ester during its production. This rigorous quality control is essential for meeting the stringent requirements of the pharmaceutical industry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

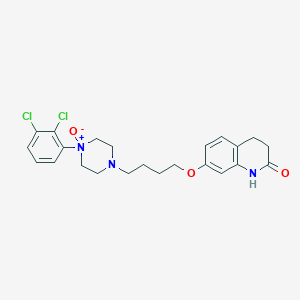

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

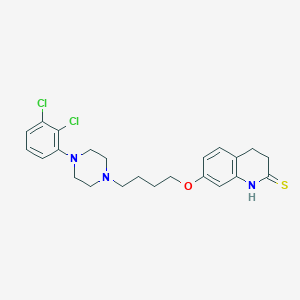

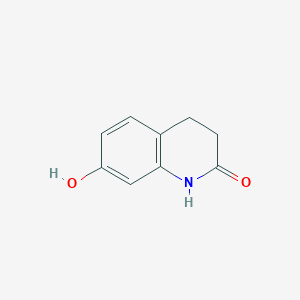

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)